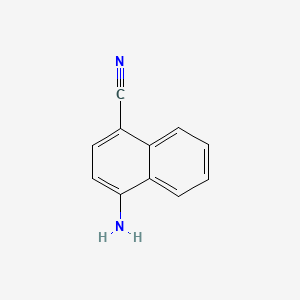

4-Amino-1-naphthalenecarbonitrile

Description

Properties

IUPAC Name |

4-aminonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSIZUFVMKYWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207434 | |

| Record name | 1-Naphthalenecarbonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58728-64-6 | |

| Record name | 4-Amino-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58728-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-naphthalenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058728646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarbonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1-NAPHTHALENECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66LVG7MQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Scientific Significance of Naphthalene Scaffolds

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-naphthalenecarbonitrile

Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS No: 58728-64-6), a key molecular scaffold with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific rationale for its characterization. We delve into the structural, spectroscopic, and thermodynamic properties of this compound, supported by detailed experimental protocols and authoritative references. The guide is structured to facilitate a deep understanding of the molecule's behavior, which is critical for its application in advanced research and development.

Naphthalene-based compounds represent a privileged class of structures in drug discovery and materials science. The rigid, aromatic bicyclic system provides a unique framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The introduction of an amino group and a nitrile group at the 1- and 4-positions, as in this compound, creates a molecule with a distinct electronic profile, characterized by a potent intramolecular charge transfer character.[1]

This unique electronic nature makes such compounds valuable as fluorescent probes and components in advanced materials.[2] Furthermore, related structures like 4-amino-1,8-naphthalimide have demonstrated significant biological activity, including potent inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making them promising candidates for cancer therapy and as radiation sensitizers.[3][4] A thorough understanding of the fundamental physicochemical properties of this compound is therefore the bedrock upon which its potential applications can be explored and realized. This guide serves as a foundational resource for that purpose.

Molecular and Structural Data

The identity and structure of a compound are the primary determinants of its physical and chemical properties.

-

IUPAC Name: 4-aminonaphthalene-1-carbonitrile[5]

-

Synonyms: 4-Cyano-1-naphthylamine, 1-Amino-4-cyanonaphthalene, 4-Amino-1-naphthonitrile[5][6][7]

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The macroscopic properties of a substance, such as its melting point and solubility, are direct consequences of its molecular structure and intermolecular forces. These parameters are critical for determining appropriate storage, handling, and formulation conditions.

| Property | Value | Source(s) |

| Appearance | Brown fluffy powder or fine needles | [6][9] |

| Melting Point | 170 - 176.5 °C | [6][8] |

| Boiling Point | 392.4 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Octanol/Water Partition Coefficient (XLogP3) | 2.2 | [5][6] |

| Predicted pKa | 1.76 ± 0.10 | [7] |

Spectroscopic Profile

Spectroscopy provides a window into the molecular structure, bonding, and electronic environment of a compound. The following sections detail the key spectral features of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is dominated by strong absorptions in the UV region, arising from π→π* electronic transitions within the naphthalene ring system. The presence of the amino (-NH₂) donor and nitrile (-C≡N) acceptor groups extends the conjugation and can lead to intramolecular charge-transfer (ICT) bands, potentially shifting absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene.[1] Analysis of similar aminonaphthalene derivatives suggests that significant absorption bands can be expected.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups. Data from repositories indicate that spectra are typically acquired using a KBr wafer technique.[5]

Expected Key IR Absorptions:

-

N-H Stretch: Two distinct medium-to-sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C≡N Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹ is the hallmark of the nitrile functional group. Its intensity and position confirm the presence of the cyano moiety.

-

C=C Aromatic Stretch: Multiple sharp bands of varying intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the naphthalene aromatic rings.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region can be attributed to the stretching of the aromatic carbon to amine nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors. The two protons of the amino group (-NH₂) will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show 11 distinct signals. The carbon of the nitrile group (-C≡N) is expected to appear downfield, around δ 117-120 ppm. The remaining 10 signals will be in the aromatic region (δ 100-150 ppm), with the carbon attached to the amino group being significantly shielded (shifted upfield) compared to the others.

Experimental Protocols & Workflow

Scientific integrity demands robust and reproducible methodologies. The following protocols outline standard procedures for the characterization of this compound.

Caption: Logical workflow for physicochemical characterization.

Protocol 1: Melting Point Determination

-

Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.

-

Methodology:

-

Place a small, dry amount of this compound into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Compact the sample by tapping the tube gently.

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Heat the sample at a rapid rate (10-15 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Protocol 2: UV-Vis Spectrum Acquisition

-

Rationale: To identify the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.

-

Methodology:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as acetonitrile or ethanol.

-

From the stock, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

-

Perform a baseline correction with the blank cuvette in both beams.

-

Scan the sample across a wavelength range (e.g., 200-600 nm).

-

Record the resulting spectrum and identify all λmax values.

-

Protocol 3: FTIR Spectrum Acquisition

-

Rationale: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Methodology (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Label the significant peaks (N-H, C≡N, C=C aromatic) on the resulting spectrum.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. This compound is classified as harmful.[5]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always use a dust mask (e.g., N95), chemical-resistant gloves, and safety glasses or goggles when handling the solid compound.[8]

Conclusion

This compound is a molecule of considerable interest, possessing a unique combination of structural and electronic features. The physicochemical data and protocols presented in this guide—from its melting point and spectroscopic signatures to its handling requirements—provide the essential foundation for its successful application in research and development. This comprehensive characterization is the first and most critical step in unlocking its potential in fields ranging from targeted drug design to the creation of novel fluorescent materials.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 3. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. 4-アミノ-1-ナフタレンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-Amino-1-naphthalenecarbonitrile: Unveiling Molecular Structure and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-naphthalenecarbonitrile is a fascinating organic molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, coupled with the presence of both an electron-donating amino group and an electron-withdrawing nitrile group, imparts unique electronic and photophysical properties. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the prediction of its behavior in various chemical environments. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data of this compound, offering insights into its molecular architecture and electronic transitions.

Molecular Structure and Spectroscopic Correlation

The interpretation of the spectral data for this compound is intrinsically linked to its molecular structure. The naphthalene core provides a scaffold of aromatic protons and carbons, while the amino and nitrile functional groups introduce distinct spectroscopic signatures. The strategic placement of these groups at the 1 and 4 positions of the naphthalene ring creates a "push-pull" system, which significantly influences the electronic distribution and, consequently, the spectral properties of the molecule.

A Technical Guide to the Photostability of 4-Amino-1-naphthalenecarbonitrile: Principles and Methodologies for Researchers

Foreword: The Imperative of Photostability in Modern Research

In the landscape of drug discovery and cellular biology, fluorescent molecules are indispensable tools. They serve as probes that illuminate complex biological processes, enabling researchers to visualize, track, and quantify molecular interactions in real-time.[1][2] 4-Amino-1-naphthalenecarbonitrile (4-ANC) is a fluorophore belonging to the aminonaphthalene class, a structural core found in numerous dyes and pharmaceutical compounds.[3][4] Its utility is intrinsically linked to its fluorescence properties. However, the very energy that makes these molecules fluoresce can also lead to their destruction—a phenomenon known as photobleaching.[5][6]

The photostability of a probe is not a trivial parameter; it is the bedrock of reliable and reproducible fluorescence-based assays. An unstable probe that rapidly degrades under illumination can lead to diminished signals, inaccurate quantification, and misinterpreted results. This guide provides an in-depth technical framework for understanding and evaluating the photostability of this compound. We will delve into its core photophysical properties, explore the mechanisms of photodegradation, and present rigorous, field-proven protocols for its assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of fluorophore performance to ensure the integrity of their experimental outcomes.

Part 1: Core Photophysical Characteristics of this compound

To understand why 4-ANC is a promising fluorophore, we must first examine its molecular structure and resulting electronic properties. The molecule consists of a naphthalene ring system substituted with an electron-donating amino (-NH₂) group and an electron-withdrawing cyano (-CN) group. This "push-pull" arrangement is characteristic of many modern fluorophores.

Upon absorption of a photon, the molecule is promoted to an excited state. In this state, a phenomenon known as Intramolecular Charge Transfer (ICT) can occur, where electron density shifts from the amino group across the naphthalene ring to the cyano group. This ICT state is highly sensitive to the surrounding environment. In related compounds like 4-amino-1,8-naphthalimides, this sensitivity manifests as solvatochromism—a change in the color of emitted light depending on the polarity of the solvent.[7][8][9] It is highly probable that 4-ANC exhibits similar solvent-dependent behavior, making the choice of experimental medium a critical factor in its application.

Key Physicochemical Properties

A summary of the fundamental properties of this compound provides a baseline for its handling and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | [4][10][11] |

| Molar Mass | 168.19 g/mol | [4][10] |

| Melting Point | 174.5-176.5 °C | [4] |

| Appearance | Solid | N/A |

| CAS Number | 58728-64-6 | [4][10] |

Part 2: The Mechanism of Photodegradation: An Unseen Reaction

Photodegradation, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to light.[5][6] While the exact degradation pathway for 4-ANC has not been exhaustively detailed in the literature, we can infer a probable mechanism based on the behavior of similar aromatic and naphthalene-based compounds. The process is often mediated by reactive oxygen species (ROS).

The Triplet State and ROS Generation:

-

Excitation: 4-ANC absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Fluorescence vs. Intersystem Crossing: From the S₁ state, the molecule can relax by emitting a photon (fluorescence) or it can undergo intersystem crossing to a long-lived excited triplet state (T₁).

-

Oxygen Interaction: In the presence of molecular oxygen (O₂), the triplet-state fluorophore can transfer its energy to O₂, promoting it to the highly reactive singlet oxygen (¹O₂). Alternatively, electron transfer reactions can generate other ROS like superoxide (O₂•⁻) and hydroxyl radicals (•OH).

-

Molecular Destruction: These highly reactive ROS can then attack the fluorophore itself, leading to its chemical modification and the loss of fluorescence. Studies on the photodegradation of monochlorinated naphthalenes have confirmed that •OH and O₂•⁻ are significant contributors to the degradation process.[12] The electron-rich amino group and the naphthalene rings of 4-ANC are likely primary targets for such oxidative attacks.

Proposed Photodegradation Pathway

The following diagram illustrates the proposed ROS-mediated photodegradation mechanism for this compound.

References

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. blog.addgene.org [blog.addgene.org]

- 6. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 7. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. researchgate.net [researchgate.net]

Solubility Profile of 4-Amino-1-naphthalenecarbonitrile in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Amino-1-naphthalenecarbonitrile, a critical parameter for its application in research and drug development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates existing qualitative information, presents a predicted solubility profile based on physicochemical principles and comparative analysis with related structures, and details a robust experimental protocol for its precise determination. The primary audience for this document includes researchers, scientists, and drug development professionals who utilize naphthalenic compounds in their work.

Introduction to this compound

This compound, also known as 4-cyano-1-naphthylamine, is an aromatic organic compound with the molecular formula C₁₁H₈N₂.[1][2][3] Its structure features a naphthalene core substituted with an amino (-NH₂) group and a nitrile (-CN) group. This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in medicinal chemistry and a subject of interest in materials science.

The amino group can act as a hydrogen bond donor, while the nitrile group is a strong hydrogen bond acceptor. The naphthalene backbone provides a rigid, planar structure with a significant hydrophobic surface area. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization reactions.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Biological Screening: Preparing stock solutions for high-throughput screening and other biological assays.

-

Formulation Development: Creating stable formulations for preclinical and clinical studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | [1][2][3] |

| Molecular Weight | 168.19 g/mol | [1] |

| Melting Point | 174.5-176.5 °C | [1] |

| Appearance | Solid | |

| pKa (Predicted) | 1.76 ± 0.10 | [1] |

Solubility Profile of this compound

Qualitative Solubility

Direct, quantitative solubility data for this compound across a broad spectrum of organic solvents is sparse in peer-reviewed journals and chemical databases. However, some sources qualitatively describe the compound as being soluble in alcohols, chlorinated hydrocarbons, and ether solvents, while being insoluble in water.[1]

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.[4]

-

Polarity: The presence of both a polar amino group and a highly polar nitrile group suggests that this compound will have a higher affinity for polar solvents.

-

Hydrogen Bonding: The amino group can donate hydrogen bonds, and the nitrogen of the nitrile group can accept hydrogen bonds. Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.

-

Aromaticity: The large, nonpolar naphthalene core will contribute to its solubility in solvents with some aromatic character or those that are less polar.

Predicted Quantitative Solubility Profile

The following table provides a predicted, illustrative summary of the expected solubility of this compound in common laboratory solvents. These values are educated estimations based on the qualitative statements available, comparison with the structurally similar compound 1-naphthylamine, and general principles of solubility.[5] It is imperative that these values are experimentally verified for any critical application.

| Solvent | Solvent Type | Predicted Solubility of this compound (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 (Very Soluble) | Highly polar, excellent solvent for a wide range of organic compounds.[6][7] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 (Very Soluble) | Similar to DMSO in its broad solvating power. |

| Acetone | Polar Aprotic | > 10 (Soluble) | Good polarity and ability to accept hydrogen bonds. 1-naphthylamine shows high solubility in acetone.[5] |

| Ethanol | Polar Protic | > 10 (Soluble) | Can act as both a hydrogen bond donor and acceptor. |

| Methanol | Polar Protic | > 10 (Soluble) | Similar to ethanol, with slightly higher polarity. |

| Acetonitrile | Polar Aprotic | > 5 (Soluble) | Polar solvent, but may be less effective than others due to weaker hydrogen bond accepting capabilities. |

| Ethyl Acetate | Moderately Polar | < 5 (Sparingly Soluble) | Moderate polarity. |

| Dichloromethane | Nonpolar | < 1 (Slightly Soluble) | Lower polarity, but can interact with the aromatic system. |

| Toluene | Nonpolar | < 0.1 (Insoluble) | Nonpolar, unlikely to effectively solvate the polar functional groups. |

| n-Heptane | Nonpolar | < 0.1 (Insoluble) | Very nonpolar, poor solvent for this compound. |

| Water | Aqueous | < 0.1 (Insoluble) | Despite the presence of polar groups, the large hydrophobic naphthalene core dominates, leading to low aqueous solubility.[1] |

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a detailed, step-by-step methodology for its implementation.

Objective

To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable glass vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a known volume of a specific solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A standard calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of this compound is a fundamental physicochemical property that dictates its utility in various scientific applications. While comprehensive quantitative data remains to be fully elucidated in the public domain, this guide provides a foundational understanding based on available information and established principles. The provided experimental protocol offers a reliable framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific research needs, thereby facilitating its effective use in drug discovery and chemical biology.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. andor.tuni.fi [andor.tuni.fi]

- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-1-naphthalenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-amino-1-naphthalenecarbonitrile, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a definitive published crystal structure, this guide synthesizes data from spectroscopic databases, computational chemistry principles, and experimental data from structurally analogous compounds to build a robust model of its architecture. We delve into the nuanced interplay of electronic effects, steric hindrance, and potential intramolecular hydrogen bonding that dictates its three-dimensional arrangement. Furthermore, this document outlines detailed, field-proven experimental and computational protocols for the complete elucidation and validation of its structure and conformational dynamics, empowering researchers to confidently utilize this molecule in their discovery pipelines.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₁H₈N₂[1][2], belongs to the family of substituted naphthalenes. This class of compounds is a cornerstone in the development of fluorescent probes, molecular sensors, and pharmaceutical agents due to the unique photophysical properties and biological activities of the naphthalene scaffold. The strategic placement of an electron-donating amino group and an electron-withdrawing cyano group on the naphthalene ring system creates a "push-pull" electronic environment, which is often associated with interesting optical and chemical properties.

A thorough understanding of the molecule's three-dimensional structure and conformational preferences is paramount for several reasons:

-

Drug Design: The conformation of a molecule dictates its ability to bind to biological targets. A precise structural model is essential for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutics.

-

Materials Science: The solid-state packing and intermolecular interactions, governed by molecular conformation, influence the bulk properties of materials, such as conductivity, luminescence, and thermal stability.

-

Chemical Reactivity: The accessibility of reactive sites and the stereoelectronic environment are directly influenced by the molecule's conformation, impacting its synthetic transformations.

This guide will first explore the predicted molecular structure, followed by a detailed discussion on the conformational possibilities. Subsequently, we will provide actionable protocols for the experimental and computational determination of these properties.

Predicted Molecular Structure of this compound

The fundamental framework of this compound consists of a fused bicyclic aromatic system. Key structural features are detailed in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂ | [1][2] |

| Molecular Weight | 168.19 g/mol | |

| CAS Number | 58728-64-6 | |

| IUPAC Name | 4-aminonaphthalene-1-carbonitrile | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2N)C#N | [1] |

| InChI Key | LUSIZUFVMKYWGX-UHFFFAOYSA-N | [1] |

| Physical Form | Solid, often a powder or fine needles | [4] |

| Melting Point | 174.5-176.5 °C (literature value) |

The naphthalene core is expected to be largely planar due to its aromatic nature. The amino (-NH₂) and cyano (-C≡N) substituents are attached at the C4 and C1 positions, respectively. The precise bond lengths and angles of the naphthalene core will likely deviate slightly from those of unsubstituted naphthalene due to the electronic influence of the substituents.

Caption: Predicted molecular structure of this compound.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation of the amino and cyano groups around their respective bonds to the naphthalene ring.

Rotation of the Amino Group

The two hydrogen atoms of the amino group can be oriented in different ways relative to the naphthalene plane. Due to the sp² hybridization of the nitrogen atom, a planar or near-planar arrangement with the aromatic ring is expected to be energetically favorable, as it maximizes the delocalization of the nitrogen lone pair into the π-system.

Intramolecular Hydrogen Bonding

A key consideration in the conformational analysis is the potential for an intramolecular hydrogen bond between one of the amino hydrogens and the nitrogen atom of the cyano group. The formation of such a hydrogen bond would create a pseudo-six-membered ring, significantly stabilizing a particular conformation where the amino and cyano groups are oriented towards each other. This phenomenon is well-documented in other aromatic systems and can have a profound impact on the molecule's properties.[5][6][7]

The strength of this potential intramolecular hydrogen bond will depend on the H---N distance and the N-H---N angle. A shorter distance and an angle closer to 180° would indicate a stronger interaction. The presence and strength of this bond can be investigated using spectroscopic techniques and computational modeling.

Experimental Determination of Molecular Structure and Conformation

To empirically determine the precise molecular structure and preferred conformation of this compound, a combination of experimental techniques is recommended.

Caption: Experimental workflow for structural and conformational elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic resolution.

Protocol:

-

Crystal Growth:

-

Dissolve highly purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, toluene, or mixtures thereof).

-

Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data over a range of crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an atomic model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.

-

The final refined structure will provide precise bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's conformation in the solid state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

-

-

¹H and ¹³C NMR:

-

Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

-

2D NMR - Nuclear Overhauser Effect Spectroscopy (NOESY):

-

A NOESY experiment is crucial for conformational analysis as it detects through-space interactions between protons that are close to each other (< 5 Å).

-

The presence of a cross-peak between one of the amino protons and a proton on the naphthalene ring near the cyano group would provide strong evidence for the conformation stabilized by the intramolecular hydrogen bond.

-

The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a semi-quantitative estimation of inter-proton distances.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence for the presence and nature of hydrogen bonding.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a non-polar solvent (e.g., CCl₄) to minimize intermolecular interactions.

-

Alternatively, prepare a KBr pellet for solid-state analysis.

-

-

Spectral Acquisition:

-

Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

-

Analysis:

-

In a dilute solution, the presence of a sharp N-H stretching band at a lower frequency than expected for a "free" amino group can indicate intramolecular hydrogen bonding. Broadening of this band is also a characteristic feature.

-

Comparison of the spectra in different polarity solvents can help distinguish between intra- and intermolecular hydrogen bonding. Intramolecular hydrogen bonds are less affected by changes in solvent polarity.[7]

-

Computational Modeling of Molecular Structure and Conformation

In conjunction with experimental data, computational chemistry provides invaluable insights into the conformational landscape and energetics of this compound.

Caption: Computational workflow for conformational analysis.

Density Functional Theory (DFT) Calculations

DFT is a robust and widely used quantum mechanical method for predicting the electronic structure and properties of molecules.

Protocol:

-

Model Building:

-

Construct an initial 3D model of this compound.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for the rotation of the amino group.

-

-

Geometry Optimization:

-

Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d,p) or larger).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

Analysis:

-

Compare the relative energies of the conformers to determine the most stable conformation.

-

Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the lowest energy conformer.

-

Investigate the presence of an intramolecular hydrogen bond by examining the H---N distance and the N-H---N angle, and by using techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

-

Conclusion

While a definitive crystal structure of this compound is not yet publicly available, a comprehensive analysis of its structural features and the principles of conformational analysis strongly suggest a largely planar molecule. The key determinant of its preferred conformation is likely the formation of an intramolecular hydrogen bond between the amino and cyano groups, which would impart significant rigidity to the structure.

This guide has provided a robust framework for understanding the molecular architecture of this compound. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to definitively elucidate its structure and conformational dynamics. Such knowledge is a critical prerequisite for the successful application of this versatile molecule in drug discovery and materials science.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. PubChemLite - this compound (C11H8N2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. iris.unito.it [iris.unito.it]

- 6. Intramolecular hydrogen bonding to ... | Article | H1 Connect [archive.connect.h1.co]

- 7. mdpi.com [mdpi.com]

A Theoretical Deep Dive into the Electronic Landscape of 4-Amino-1-naphthalenecarbonitrile: A Guide for Advanced Research

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 4-Amino-1-naphthalenecarbonitrile (4-ANC), a molecule of significant interest in the development of fluorescent probes and optoelectronic materials. Addressed to researchers, medicinal chemists, and materials scientists, this document outlines a robust computational methodology rooted in Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). We will explore the causal relationships between molecular structure, electronic behavior, and spectroscopic signatures. The protocols described herein are designed to establish a self-validating system where theoretical predictions can be rigorously correlated with experimental observations, thereby ensuring scientific integrity and accelerating discovery.

Introduction: The Scientific Imperative for Understanding 4-ANC

This compound (4-ANC) is a fascinating bifunctional molecule, incorporating both an electron-donating amino group (-NH₂) and an electron-withdrawing nitrile group (-CN) on a rigid naphthalene scaffold.[1][2] This "push-pull" architecture is a hallmark of molecules with pronounced intramolecular charge transfer (ICT) characteristics, which often manifest as strong solvatochromism and high fluorescence quantum yields.[3] These properties make 4-ANC and its derivatives prime candidates for applications as fluorescent probes in biological imaging, sensors for environmental monitoring, and as components in organic light-emitting diodes (OLEDs).

A thorough understanding of the electronic structure, transition energies, and excited-state dynamics of 4-ANC is paramount for the rational design of new functional materials. Computational chemistry provides a powerful, cost-effective, and insightful avenue to probe these properties at a molecular level, offering predictions that can guide and refine experimental efforts. This guide will detail the theoretical methodologies required to build a comprehensive electronic profile of 4-ANC.

Theoretical Framework: A First-Principles Approach

Our investigation into the electronic properties of 4-ANC will be grounded in Density Functional Theory (DFT) and its extension to excited states, Time-Dependent DFT (TD-DFT). These quantum chemical methods offer a favorable balance between computational cost and accuracy for molecules of this size.[4][5]

Ground State Properties via DFT

The initial and most critical step is to determine the optimized ground-state geometry of 4-ANC. This provides the foundation for all subsequent electronic property calculations.

Methodology Rationale:

-

Functional Selection: The choice of the exchange-correlation functional is pivotal. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and robust choice for organic molecules, providing reliable geometric and electronic structure information.[4][6] For enhanced accuracy, especially in systems with potential charge-transfer character, long-range corrected functionals like CAM-B3LYP or ωB97XD are also highly recommended.[5]

-

Basis Set: A sufficiently flexible basis set is necessary to accurately describe the electron distribution. The Pople-style 6-311++G(d,p) basis set is an excellent choice, incorporating diffuse functions (++) to handle the lone pairs of nitrogen and polarization functions (d,p) to account for the anisotropic electron density in the π-system.[4]

Experimental Protocol: Ground State Geometry Optimization

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Confirm that a true energy minimum has been reached by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of a molecule. The energy, shape, and distribution of these orbitals govern the molecule's reactivity, ionization potential, electron affinity, and its absorption/emission characteristics.

-

HOMO: Represents the ability to donate an electron. In 4-ANC, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthalene ring.

-

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be concentrated on the electron-deficient nitrile group and the naphthalene ring.

-

HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation. A smaller gap generally correlates with higher reactivity and a red-shift in the absorption spectrum.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the charge distribution around a molecule, providing a visual guide to its electrophilic and nucleophilic sites. For 4-ANC, the MEP is expected to show a negative potential (red) around the nitrogen atom of the nitrile group and a positive potential (blue) around the hydrogen atoms of the amino group. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Probing Excited States with TD-DFT

To understand the photophysical properties of 4-ANC, such as its color and fluorescence, we must investigate its behavior upon absorption of light. TD-DFT is the workhorse for calculating the energies and characteristics of electronic excited states.[5]

Methodology Rationale: The same functional and basis set combination (e.g., B3LYP/6-311++G(d,p)) used for the ground state calculations should be employed for consistency. TD-DFT calculations will yield the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) for the lowest singlet excited states. The oscillator strength is a measure of the probability of a given electronic transition, with higher values indicating more intense absorption peaks.

Experimental Protocol: Simulating the UV-Vis Spectrum

-

Using the optimized ground-state geometry of 4-ANC, perform a TD-DFT calculation to determine the energies and oscillator strengths of the first 10-20 singlet excited states.

-

Plot the oscillator strength against the calculated wavelength to generate a theoretical UV-Vis absorption spectrum.

-

Analyze the molecular orbital contributions to the most intense transitions to characterize them (e.g., π → π, n → π, ICT). For 4-ANC, the lowest energy, high-intensity transition is expected to be dominated by the HOMO → LUMO transition, confirming its charge-transfer character.

Visualization of Computational Workflows and Properties

To clearly illustrate the theoretical process and the relationships between molecular structure and electronic properties, we utilize Graphviz diagrams.

Caption: A flowchart of the theoretical workflow for investigating the electronic properties of 4-ANC.

Caption: The relationship between frontier molecular orbitals and the primary photophysical processes in 4-ANC.

Experimental Validation: Bridging Theory and Reality

The ultimate validation of these theoretical predictions lies in their correlation with experimental data. Spectroscopic techniques are the primary means of achieving this.

UV-Vis and Fluorescence Spectroscopy

Experimental Protocol:

-

Dissolve 4-ANC in a series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Record the UV-Vis absorption spectrum for each solution to determine the wavelength of maximum absorption (λ_max).

-

Record the fluorescence emission spectrum for each solution by exciting at the respective λ_max.

-

Correlation: Compare the experimental λ_max in a non-polar solvent (like hexane, which mimics the gas phase of the calculations) with the theoretically predicted wavelength from the TD-DFT calculations. A strong agreement validates the computational model.

-

Solvatochromism: The shift in λ_max and emission maxima with solvent polarity provides experimental evidence for the intramolecular charge transfer character predicted by the FMO and MEP analyses. A bathochromic (red) shift with increasing solvent polarity is expected for molecules with a significant ICT character.[7]

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Predicted Electronic Properties of 4-ANC (in vacuo)

| Property | Value |

|---|---|

| HOMO Energy | Calculated Value (eV) |

| LUMO Energy | Calculated Value (eV) |

| HOMO-LUMO Gap (ΔE) | Calculated Value (eV) |

| Wavelength (λ_max) | Calculated Value (nm) |

| Oscillator Strength (f) | Calculated Value |

| Dominant Transition | HOMO → LUMO |

Table 2: Experimental Spectroscopic Data for 4-ANC

| Solvent | Polarity Index | Absorption λ_max (nm) | Emission λ_max (nm) |

|---|---|---|---|

| Hexane | 0.009 | Experimental Value | Experimental Value |

| Toluene | 0.099 | Experimental Value | Experimental Value |

| Acetonitrile | 0.460 | Experimental Value | Experimental Value |

| Methanol | 0.762 | Experimental Value | Experimental Value |

Conclusion

The theoretical framework presented in this guide provides a rigorous and comprehensive approach to elucidating the electronic properties of this compound. By combining DFT and TD-DFT calculations with a clear strategy for experimental validation, researchers can gain deep insights into the structure-property relationships that govern the behavior of this promising molecule. This integrated computational and experimental workflow is designed to be a self-validating system, ensuring the trustworthiness of the findings and paving the way for the intelligent design of novel 4-ANC-based materials for a wide array of applications in drug development, sensing, and electronics.

References

- 1. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Theoretical study of photoinduced singlet and triplet excited states of 4-dimethylaminobenzonitrile and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journalirjpac.com [journalirjpac.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-naphthalenecarbonitrile

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-Amino-1-naphthalenecarbonitrile, a valuable building block in medicinal chemistry and materials science. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthetic pathways, reaction mechanisms, and analytical validation of this compound.

Introduction: The Significance of this compound

This compound (also known as 4-cyano-1-naphthylamine) is an aromatic organic compound featuring a naphthalene core substituted with both an amino and a nitrile functional group.[1][2][3] This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The naphthalene scaffold is a common motif in bioactive compounds, and the amino and nitrile groups provide reactive handles for a variety of chemical transformations.[4] Aryl nitriles are important precursors to a wide range of functionalities, including carboxylic acids, amides, amines, and tetrazoles, making them highly valuable in the development of novel therapeutic agents and functional materials.[4]

Synthesis of this compound: A Mechanistic and Practical Approach

The most common and efficient method for the synthesis of this compound is the Sandmeyer reaction, a classic transformation in organic chemistry that allows for the conversion of an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[5] In this case, the starting material is 1,4-diaminonaphthalene.

The Sandmeyer Reaction: A Powerful Tool for Aromatic Functionalization

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the introduction of substituents that are often difficult to install through direct electrophilic aromatic substitution. The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, where the counter-ion of the copper salt acts as the nucleophile, displacing the dinitrogen gas and forming the desired product.

For the synthesis of this compound, a key challenge is the selective diazotization of only one of the two amino groups in 1,4-diaminonaphthalene. This is typically achieved by carefully controlling the stoichiometry of the reagents.

Reaction Mechanism: From Diamine to Nitrile

The synthesis of this compound from 1,4-diaminonaphthalene via the Sandmeyer reaction involves the following mechanistic steps:

Figure 1: General workflow for the synthesis of this compound.

Step 1: Mono-Diazotization of 1,4-Diaminonaphthalene

In a cold aqueous acidic solution (typically hydrochloric acid), one equivalent of sodium nitrite is added dropwise to a solution of 1,4-diaminonaphthalene. The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the resulting diazonium salt. The acid protonates one of the amino groups, making it less reactive towards diazotization and favoring the reaction at the other amino group.

Step 2: Copper(I) Cyanide Mediated Cyanation

The cold solution of the 4-amino-1-naphthalenediazonium salt is then slowly added to a solution of copper(I) cyanide. Upon warming, the diazonium group is replaced by a nitrile group, with the evolution of nitrogen gas. The copper(I) catalyst facilitates this transformation through a single-electron transfer mechanism.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,4-Diaminonaphthalene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (Caution: Highly Toxic)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Diazotization:

-

In a round-bottom flask, suspend 1,4-diaminonaphthalene (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm gently to dissolve.

-

Cool the copper(I) cyanide solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are routinely employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂ | [1][2][6] |

| Molecular Weight | 168.19 g/mol | [1][3][6] |

| Appearance | Brown solid, fluffy powder, or fine needles | [6] |

| Melting Point | 174.5-176.5 °C | [3] |

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the protons of the amino group. The exact chemical shifts and coupling patterns will depend on the solvent used.

-

Aromatic Protons (approx. 6.5 - 8.5 ppm): The six aromatic protons will appear as a series of doublets and triplets, characteristic of a substituted naphthalene ring system. The protons on the same ring as the amino and nitrile groups will be the most deshielded.

-

Amino Protons (approx. 4.0 - 5.0 ppm): The two protons of the amino group will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the concentration and solvent due to hydrogen bonding.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

-

Aromatic Carbons (approx. 100 - 150 ppm): The ten carbons of the naphthalene ring will resonate in this region. The carbons directly attached to the amino and nitrile groups will have characteristic chemical shifts.

-

Nitrile Carbon (approx. 115 - 125 ppm): The carbon of the nitrile group (C≡N) will appear as a sharp singlet in this region.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[1]

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric and Asymmetric Stretching | 3300 - 3500 (two bands) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 (sharp, medium intensity) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1500 - 1600 |

The presence of a sharp peak around 2230 cm⁻¹ is a strong indicator of the nitrile group, while the two bands in the 3300-3500 cm⁻¹ region confirm the presence of the primary amino group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.[1]

Chromatographic Analysis

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound and to monitor the progress of the reaction.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable precursor in several areas of chemical research.

-

Medicinal Chemistry: The aminonaphthonitrile scaffold can be elaborated to synthesize a variety of heterocyclic compounds with potential biological activity. The amino group can be acylated, alkylated, or used in cyclization reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse range of chemical space. Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4]

-

Materials Science: The rigid, planar structure of the naphthalene core, combined with the reactive functional groups, makes this compound a potential building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. Aromatic diamines are known precursors to high-performance polymers.[7]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Sandmeyer reaction of 1,4-diaminonaphthalene offers a reliable and efficient route to this versatile building block. A thorough understanding of the reaction mechanism and the application of modern analytical techniques are crucial for the successful synthesis and validation of this compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Amino-1-naphthalenecarbonitrile Derivatives and Analogues for Drug Discovery

This guide provides an in-depth exploration of the 4-amino-1-naphthalenecarbonitrile scaffold, a privileged structure in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and burgeoning applications in drug discovery, with a particular focus on its potential as a core for developing targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The naphthalene ring system is a well-established pharmacophore, forming the structural basis of numerous biologically active compounds.[1] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Naphthalene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The introduction of amino and cyano functionalities, as seen in the this compound core, further enhances its potential for targeted drug design.

The this compound scaffold, with its distinct electronic properties and hydrogen bonding capabilities, presents a compelling starting point for the development of novel therapeutics. The primary amino group offers a versatile handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be approached through several established synthetic routes. A common and classical method involves the Sandmeyer reaction, which is a versatile tool for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3]

General Synthesis Workflow

A generalized workflow for the synthesis of this compound and its N-substituted derivatives is depicted below. This process typically starts from a readily available naphthalene precursor and involves a series of standard organic transformations.

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines a representative procedure for the synthesis of the core scaffold from 1,4-diaminonaphthalene.

Materials:

-

1,4-Diaminonaphthalene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1,4-diaminonaphthalene in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with sodium carbonate until the solution is basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Physicochemical Properties and Characterization

The this compound is a solid at room temperature with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | [4][5] |

| Molecular Weight | 168.19 g/mol | [4] |

| Melting Point | 174.5-176.5 °C | |

| Appearance | Solid | |

| CAS Number | 58728-64-6 | [4] |

Spectroscopic data is crucial for the unambiguous identification of the core scaffold and its derivatives. Key expected signals include:

-

¹H NMR: Aromatic protons on the naphthalene ring and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: Resonances for the aromatic carbons and the cyano (-C≡N) carbon.

-

IR Spectroscopy: Characteristic stretching frequencies for the N-H bonds of the amino group and the C≡N triple bond of the nitrile group.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

While the this compound scaffold itself is not extensively documented as a therapeutic agent, its structural alerts and the broader class of aminonitriles suggest significant potential in drug discovery. Computational studies have indicated that substituted aminonitriles may exhibit bioactivity as G protein-coupled receptor (GPCR) ligands, enzyme inhibitors, and kinase inhibitors.[6]

Potential as Kinase Inhibitors

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold possesses features that are common in kinase inhibitors: a heterocyclic ring system capable of forming hydrogen bonds with the kinase hinge region, and a primary amino group that can be functionalized to occupy adjacent hydrophobic pockets.

The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: Proposed mechanism of action for a this compound-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Although specific SAR studies on this compound derivatives are not abundant in the public domain, we can extrapolate from related naphthalene-based inhibitors. For instance, in the development of 4-aryl-4H-naphthopyran derivatives as Src kinase inhibitors, substitutions on the appended aryl ring significantly influenced activity.[7]

A hypothetical SAR exploration for this compound derivatives could involve:

-

N-4 Substitution: Acylation or alkylation of the amino group to introduce various substituents. These groups can probe different regions of the target's binding site.

-

Naphthalene Ring Substitution: Introduction of electron-donating or electron-withdrawing groups on the naphthalene ring to modulate the electronic properties and binding interactions.

| Derivative | R Group at N-4 | Target Kinase | IC₅₀ (nM) | Rationale for Design |

| Hypothetical 1 | -H | Kinase X | >10,000 | Parent scaffold |

| Hypothetical 2 | -C(O)Ph | Kinase X | 500 | Phenyl group to occupy a hydrophobic pocket. |

| Hypothetical 3 | -C(O)-(4-Cl-Ph) | Kinase X | 150 | Chloro-substitution to enhance hydrophobic interactions. |

| Hypothetical 4 | -CH₂-(pyridin-4-yl) | Kinase X | 80 | Pyridyl group to form additional hydrogen bonds. |

This table presents hypothetical data for illustrative purposes.

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups make it an attractive starting point for the design of novel, targeted therapeutics. Future research should focus on the systematic synthesis and biological evaluation of derivative libraries to elucidate detailed structure-activity relationships against various targets, particularly kinases and other enzymes implicated in disease. The development of potent and selective inhibitors based on this scaffold could lead to the next generation of therapies for a range of human ailments.

References

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-1-naphthonitrile - CAS:58728-64-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H8N2 | CID 42828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological evaluation of some new 1-substituted-4-hydroxy-phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Amino-1-naphthalenecarbonitrile from Acenaphthene: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract